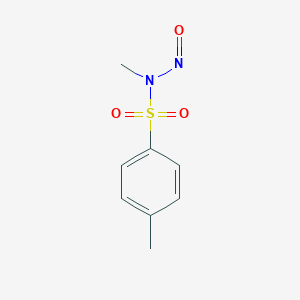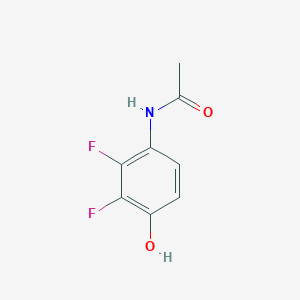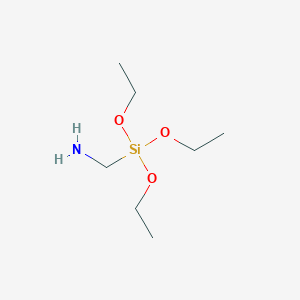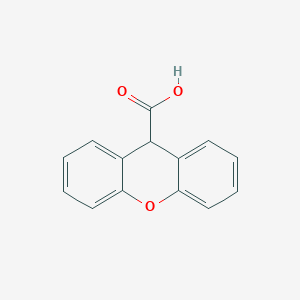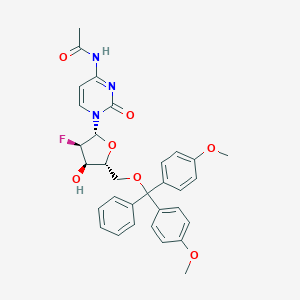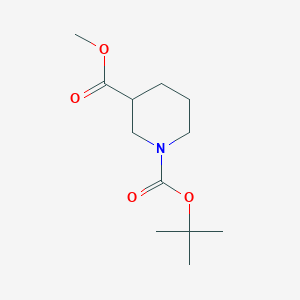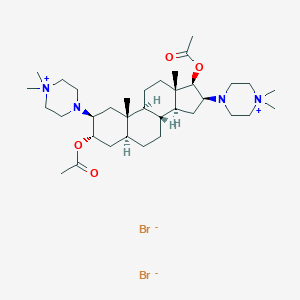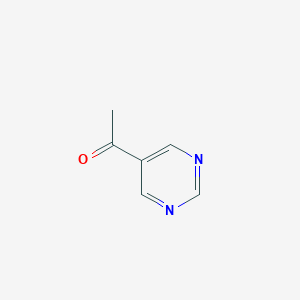
1-(5-嘧啶基)乙酮
描述
1-(5-Pyrimidinyl)ethanone, also known as 5-Acetylpyrimidine, is a chemical compound with the molecular formula C6H6N2O . It has a molecular weight of 122.12 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(5-Pyrimidinyl)ethanone consists of a pyrimidine ring attached to an ethanone group . The InChI code for the compound isInChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 . Physical And Chemical Properties Analysis
1-(5-Pyrimidinyl)ethanone has a density of 1.1±0.1 g/cm³ . Its boiling point is 224.5±13.0 °C at 760 mmHg . The compound has a topological polar surface area of 42.8 Ų .科学研究应用
Application in Anti-Inflammatory Activities
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 5-Acetylpyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Numerous methods for the synthesis of pyrimidines are described .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR (Structure-Activity Relationship) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application in Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Specific Scientific Field
Summary of the Application
5-Acetyl-4-aminopyrimidines, which include 5-Acetylpyrimidine, are used as starting compounds for the synthesis of pyrimido[4,5-d]pyrimidine derivatives .
Methods of Application or Experimental Procedures
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Results or Outcomes
The proposed methods made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Application in Synthesis of Pyrimidine Derivatives
Summary of the Application
5-Acetylpyrimidine is used as a starting compound for the synthesis of various pyrimidine derivatives .
Methods of Application or Experimental Procedures
Preparatively convenient methods for the preparation of 5-acetylpyrimidine from 4,6-dichloro derivatives of pyrimidine are proposed .
Results or Outcomes
The proposed methods made it possible to access various pyrimidine derivatives .
Application in Therapeutic Medicine
Summary of the Application
The pyrimidine moiety, including 5-Acetylpyrimidine, is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
Methods of Application or Experimental Procedures
The exploration of chemistry and medicinal diversity of pyrimidine might pave way to long await discovery in therapeutic medicine for future drug design .
Results or Outcomes
This present work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .
安全和危害
1-(5-Pyrimidinyl)ethanone is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-pyrimidin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYNDRSENVEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341325 | |
| Record name | 1-(5-Pyrimidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Pyrimidinyl)ethanone | |
CAS RN |
10325-70-9 | |
| Record name | 1-(5-Pyrimidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

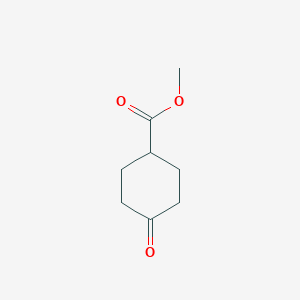
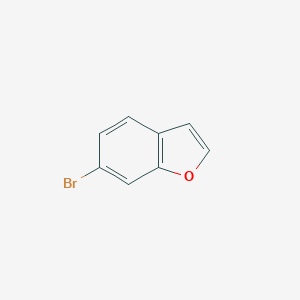
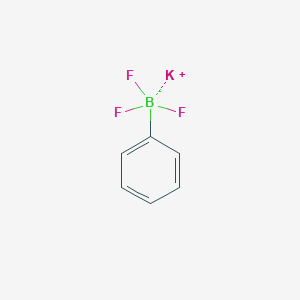
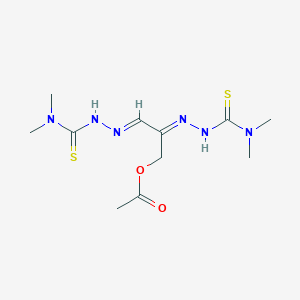
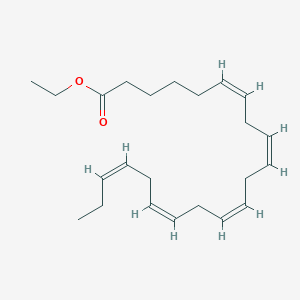

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
